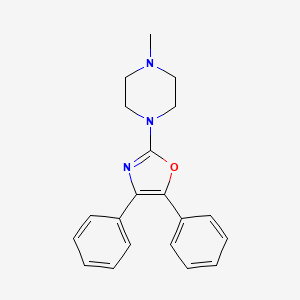

Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)-

Description

Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)-, is a heterocyclic compound featuring an oxazole core substituted with phenyl groups at positions 4 and 5 and a 4-methylpiperazinyl group at position 2. This structure combines aromaticity, electron-rich regions (from the diphenyl groups), and a tertiary amine moiety (from the piperazine ring), which collectively influence its physicochemical and biological properties. The compound’s design is reminiscent of advanced materials used in organic electronics and bioactive molecules, as evidenced by its structural analogs in OLED emitters (e.g., TPO-AP) and kinase inhibitors (e.g., dabrafenib) .

The 4-methylpiperazinyl group enhances solubility and may modulate receptor binding in medicinal applications, while the diphenyl-oxazole scaffold contributes to π-conjugation, critical for optoelectronic performance. Below, we systematically compare this compound with structurally and functionally related oxazole derivatives.

Properties

CAS No. |

20503-88-2 |

|---|---|

Molecular Formula |

C20H21N3O |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)-4,5-diphenyl-1,3-oxazole |

InChI |

InChI=1S/C20H21N3O/c1-22-12-14-23(15-13-22)20-21-18(16-8-4-2-5-9-16)19(24-20)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |

InChI Key |

QAYGLHSZAFDOJZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,5-diphenyl-2-aminomethyl oxazole with 4-methyl-1-piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The oxazole ring is electron-rich due to the conjugated π-system and lone pairs from oxygen and nitrogen. Electrophilic substitution occurs preferentially at the 2- and 5-positions of the oxazole ring, which are activated for electrophilic attack.

Key Reactions:

-

Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups at the activated positions. The phenyl substituents may direct further substitution.

-

Halogenation : Chlorination or bromination using reagents like Cl₂/FeCl₃ or Br₂/FeBr₃ yields halogenated derivatives.

Mechanistic Insights:

The electron-donating piperazinyl group at position 2 enhances ring activation, facilitating electrophilic attack. Computational studies on similar oxazole systems suggest that substituents strongly influence regioselectivity and reaction rates .

Nucleophilic Substitution at the Piperazine Ring

The 4-methylpiperazinyl group undergoes nucleophilic substitution reactions, particularly at the secondary amine positions.

Example Reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in basic media | N-alkylated piperazine derivatives |

| Acylation | Acyl chlorides (e.g., AcCl) with base | N-acylated derivatives |

Industrial Relevance:

Patent WO2010015211A1 highlights the use of fluoroalkanesulfonyl fluoride compounds (e.g., perfluorobutanesulfonyl fluoride) and organic bases (e.g., DBU) to activate alcohols for cyclization, a method that could be adapted for functionalizing the piperazine moiety .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a partially saturated oxazoline or fully saturated oxazolidine.

-

Selective reduction of the piperazine ring’s C=N bonds is possible using NaBH₄ or LiAlH₄.

Cycloaddition and Ring-Opening Reactions

The oxazole ring can participate in Diels-Alder reactions as a dienophile due to its electron-deficient nature. For example:

-

Reaction with electron-rich dienes (e.g., 1,3-dienes) yields bicyclic adducts.

-

Ring-opening reactions with nucleophiles (e.g., amines) generate linear intermediates for further functionalization.

Mechanistic Studies:

Research on 1,2,3-triazines and amidines reveals that nucleophilic attack at electron-deficient positions (e.g., C4 of triazines) proceeds via zwitterionic intermediates, followed by cyclization . Analogous pathways may govern oxazole reactivity.

Comparative Reactivity with Analogues

| Compound | Structural Feature | Key Reactivity Differences |

|---|---|---|

| 4,5-Diphenyl-2-methyloxazole | Methyl group at position 2 | Lower solubility; limited substitution at position 2 |

| Benzoxazole derivatives | Fused benzene-oxazole system | Enhanced aromatic stability; reduced electrophilic substitution |

The 4-methylpiperazinyl group in the target compound improves solubility and enables diverse functionalization, distinguishing it from simpler oxazole derivatives.

Kinetic and Thermodynamic Considerations

-

Hammett Analysis : Electron-withdrawing groups on aryl substituents decrease reaction rates in nucleophilic substitution, as observed in studies on triazine-amidine systems (ρ = −1.26 to −1.53) .

-

Activation Energy : Computational models indicate that nucleophilic attack on the oxazole ring has a higher energy barrier (~22.9 kcal/mol) compared to analogous triazine systems .

Scientific Research Applications

Medicinal Chemistry

Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- serves as a crucial scaffold in the design of new therapeutic agents. Its derivatives are being explored for:

- Anticancer Activity : Various studies indicate that derivatives of this compound exhibit significant inhibitory effects against multiple cancer cell lines. For instance, one study reported an IC50 value of 2.76 µM against ovarian cancer cells.

- Anti-inflammatory Properties : The compound has demonstrated potential in inhibiting cyclooxygenases (COX), key enzymes in inflammation. Specific substitutions on the oxazole ring have led to improved inhibition of lipoxygenase (LOX), with some derivatives showing IC50 values around 41 µM .

- Antimicrobial Activity : Oxazole derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. Certain derivatives exhibited MIC values as low as 3.12 µg/ml against these pathogens .

Biological Mechanisms

The mechanisms by which Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- exerts its effects include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, such as IRAK-4.

- Receptor Interaction : Its ability to form hydrogen bonds and π-π interactions enhances its affinity for biological macromolecules.

- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, mitigating oxidative stress-related cellular damage.

Industrial Applications

In addition to its medicinal uses, this compound is also valuable in materials science:

- Synthesis of Advanced Materials : The stability and reactivity of Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- make it suitable for creating polymers and nanomaterials. Its unique chemical properties allow for the development of specialized materials with tailored functionalities.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Oxazole, 4,5-diphenyl-2-(aminomethyl)- | Contains an aminomethyl group instead of piperazine | Moderate anticancer activity |

| Oxazole, 4,5-diphenyl-2-methyl- | Features a methyl group instead of piperazine | Antimicrobial properties |

| Benzoxazole derivatives | Fused benzene ring with an oxazole structure | Antiviral and anticancer activities |

The unique substitution pattern in Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- enhances its pharmacological profile compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the efficacy of oxazole derivatives:

- A study evaluating a series of oxazole compounds revealed that modifications to the piperazine moiety significantly enhanced anticancer activity across multiple cell lines.

- Research focused on anti-inflammatory properties demonstrated that specific substitutions on the oxazole ring led to improved inhibition of LOX .

- Another investigation into antimicrobial activity showed that certain derivatives exhibited potent antibacterial effects against various strains .

Mechanism of Action

The mechanism by which Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Compounds:

- TPO-AP (4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole)

- AP-TPO (2-(4-(6-(anthracen-9-yl)pyren-1-yl)phenyl)-4,5-diphenyloxazole)

| Property | Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- | TPO-AP | AP-TPO |

|---|---|---|---|

| Core Structure | Monocyclic oxazole | Dual-core anthracene-pyrene | Dual-core anthracene-pyrene |

| Substituents | 4-Methylpiperazinyl | Pyrene-anthracene-TPO | Anthracene-pyrene-TPO |

| PLQY (Solution) | Not reported | 88% | 82% |

| EL Efficiency (EQE) | Not applicable | 4.26% | Lower than TPO-AP |

| Application | Potential ETL/EML in OLEDs (inferred) | Deep-blue OLED emitter | Deep-blue OLED emitter |

Analysis: The target compound lacks the dual-core anthracene-pyrene system of TPO-AP and AP-TPO, which are optimized for high photoluminescence quantum yields (PLQY) and electroluminescence (EL) efficiency in non-doped OLEDs . However, its 4-methylpiperazinyl group may introduce electron-transporting characteristics, akin to the weak electron-accepting TPO moiety in TPO-AP.

Key Compounds:

- Dabrafenib mesylate (thiazole-oxazole kinase inhibitor)

- Compound 96 (oxazole-based DPP-IV inhibitor)

| Property | Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- | Dabrafenib Mesylate | Compound 96 |

|---|---|---|---|

| Substituents | 4-Methylpiperazinyl, diphenyl | Thiazole, sulfonamide, trifluoro | Cyclopropyl, difluorophenyl |

| Target | Not explicitly studied | BRAF kinase (melanoma) | DPP-IV (diabetes) |

| Bioactivity (IC₅₀) | Unknown | Nanomolar range | 0.18 µM |

| Key Feature | Piperazine enhances solubility | Sulfonamide for binding affinity | Fused pyridine-oxazole scaffold |

Analysis: While the target compound shares the oxazole scaffold with dabrafenib and Compound 96, its diphenyl and 4-methylpiperazinyl groups differ markedly from the sulfonamide (dabrafenib) and fused pyridine (Compound 96) moieties. Piperazine derivatives are known to improve pharmacokinetics, but the absence of a sulfonamide or fluorinated group may limit kinase affinity. This highlights the critical role of substituent choice in bioactivity .

Chemical Reactivity and Stability

Key Process: Photo-oxidation of Oxazole Derivatives

- Substituted Oxazoles (e.g., 2-methyl-4,5-diphenyloxazole) form isoimides or nitriles upon reaction with singlet oxygen .

| Property | Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- | 2-Methyl-4,5-diphenyloxazole |

|---|---|---|

| Reactivity | Likely undergoes photo-oxidation | Forms antimycin A3 precursors |

| Products | Potential isoimides/nitriles (unconfirmed) | Isoimides, nitriles |

| Application | Unclear | Antitumor agent synthesis |

Analysis :

The electron-rich diphenyl groups in the target compound may accelerate photo-oxidation compared to simpler oxazoles. However, the 4-methylpiperazinyl group could sterically hinder reaction sites, altering product profiles. Such reactivity is exploitable in medicinal chemistry but requires empirical validation .

Physical and Thermodynamic Properties

Key Compound: 4,5-Diphenyl-2-(1-piperazinyl)oxazole (CAS 20503-87-1)

| Property | Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- | 4,5-Diphenyl-2-(1-piperazinyl)oxazole |

|---|---|---|

| Molecular Weight | ~319.4 g/mol (estimated) | 305.37 g/mol |

| Boiling Point | Not reported | 460.7°C |

| LogP (XLogP3) | Higher (due to methyl group) | 3.9 |

| Topological PSA | ~104 Ų (similar) | 104.09 Ų |

Analysis : The 4-methyl group increases hydrophobicity (higher LogP) compared to the unsubstituted piperazinyl analog. This could enhance membrane permeability in drug design but reduce aqueous solubility. The similar topological polar surface area (PSA) suggests comparable bioavailability .

Biological Activity

Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by an oxazole ring substituted with two phenyl groups and a 4-methyl-1-piperazinyl group, this compound is being explored for various therapeutic applications, particularly in oncology and anti-inflammatory treatments. Its unique chemical structure enhances its interactions with biological targets, making it a promising candidate for drug development.

- Molecular Formula : C20H21N3O

- Molecular Weight : 319.4 g/mol

- CAS Number : 20503-88-2

The synthesis of this compound typically involves cyclization reactions, often utilizing dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions to ensure complete cyclization. The oxazole ring's electron-rich nature allows it to participate in various electrophilic and nucleophilic substitution reactions, enhancing its reactivity and biological activity .

Biological Activity Overview

Oxazole derivatives have been shown to exhibit a range of biological activities, including:

- Anticancer Properties : Compounds similar to Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- have demonstrated significant inhibitory effects against various cancer cell lines. For instance, derivatives of oxazole have been reported to exhibit IC50 values as low as 1.143 µM against renal cancer cell lines .

- Anti-inflammatory Effects : The compound's structure allows it to modulate enzyme activity and receptor binding, leading to potential anti-inflammatory effects. It has been associated with inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory process .

- Antimicrobial Activity : Studies indicate that oxazole derivatives possess antimicrobial properties against bacteria and fungi. For example, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

The biological activity of Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in disease processes, such as IRAK-4, which is implicated in inflammatory signaling pathways .

- Receptor Interaction : Its ability to engage in hydrogen bonding and π-π interactions enhances its affinity for biological macromolecules, influencing receptor activity and cellular signaling pathways .

- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which contribute to their therapeutic potential by mitigating oxidative stress-related damage in cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of oxazole derivatives:

- A study evaluating a series of oxazole compounds revealed that modifications to the piperazine moiety significantly enhanced anticancer activity across multiple cell lines. The most potent derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells .

- Another research article focused on the anti-inflammatory properties of oxazolone derivatives demonstrated that specific substitutions on the oxazole ring led to improved inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory responses. The most effective compound showed an IC50 value of 41 µM against LOX .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Oxazole, 4,5-diphenyl-2-(aminomethyl)- | Contains an aminomethyl group instead of piperazine | Moderate anticancer activity |

| Oxazole, 4,5-diphenyl-2-methyl- | Features a methyl group instead of piperazine | Antimicrobial properties |

| Benzoxazole derivatives | Fused benzene ring with an oxazole structure | Antiviral and anticancer activities |

The unique substitution pattern in Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- enhances its pharmacological profile compared to its analogs.

Q & A

Q. What are the established green synthetic approaches for preparing oxazole derivatives such as 4,5-diphenyl-2-(4-methyl-1-piperazinyl)-oxazole?

Green synthetic methods minimize hazardous byproducts and improve reaction efficiency. Key approaches include:

- Microwave-assisted synthesis : Reduces reaction time and energy consumption while enhancing yield and purity .

- Ultrasound irradiation : Promotes efficient mixing and accelerates reaction kinetics, particularly in cyclization steps .

- Ionic liquids and deep-eutectic solvents : Serve as recyclable, non-toxic reaction media for oxazole ring formation .

- Catalyst optimization : Heterogeneous catalysts (e.g., zeolites) improve regioselectivity and reduce side reactions .

Q. What spectroscopic and analytical techniques are critical for characterizing 4,5-diphenyl-2-(4-methyl-1-piperazinyl)-oxazole?

Rigorous characterization ensures structural fidelity and purity:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and aromatic proton environments .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=N stretching at ~1600 cm) and hydrogen bonding .

- Elemental Analysis : Validates stoichiometric composition of C, H, and N .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield and purity of this oxazole derivative during synthesis?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the oxazole C-2 position .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions in cyclization steps, while higher temperatures (80–100°C) accelerate aryl coupling .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for aryl substituents .

Advanced Research Questions

Q. How can computational quantum-chemical modeling predict the biological activity of 4,5-diphenyl-2-(4-methyl-1-piperazinyl)-oxazole?

- Frontier Molecular Orbital (FMO) analysis : Calculates HOMO-LUMO gaps to assess electron donor/acceptor properties, which correlate with binding affinity to biological targets (e.g., kinases) .

- Molecular docking : Simulates interactions with target proteins (e.g., GlcN-6-P-synthase) to predict binding modes and hydrogen-bonding networks .

- ADME prediction : Algorithms like SwissADME evaluate pharmacokinetics (e.g., logP for lipophilicity) to optimize bioavailability .

Q. What strategies resolve discrepancies between computational predictions and experimental results in biological activity studies?

- Free-energy perturbation (FEP) : Refines docking scores by accounting for protein flexibility and solvation effects .

- Structure-activity relationship (SAR) validation : Systematic substitution of aryl or piperazinyl groups tests predicted electronic effects on activity .

- Crystallographic validation : X-ray structures of ligand-protein complexes identify unmodeled interactions (e.g., water-mediated H-bonds) .

Q. How does modifying substituents (e.g., phenyl, piperazinyl) impact the compound’s binding affinity and pharmacokinetics?

- Piperazinyl substitution : The 4-methyl group enhances solubility via amine protonation at physiological pH, while bulky substituents improve target selectivity .

- Aryl ring functionalization : Electron-withdrawing groups (e.g., -NO) increase electrophilicity, enhancing covalent binding to cysteine residues in enzymes .

- Steric effects : Ortho-substituted phenyl groups reduce off-target interactions by restricting rotational freedom .

Q. What are the challenges in optimizing reaction conditions for complex oxazole derivatives with multiple aryl groups?

- Regioselectivity : Competing pathways (e.g., C-2 vs. C-4 substitution) require careful control of steric and electronic factors using directing groups .

- Purification difficulties : Hydrophobic aryl substituents necessitate chromatographic techniques (e.g., reverse-phase HPLC) for isolation .

- Scale-up limitations : Microwave and ultrasound methods face challenges in continuous-flow systems due to heterogeneous reaction mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.